molecular formula C20H17FN4OS B295464 (6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295464
M. Wt: 380.4 g/mol
InChI Key: OMIBXRVTWKCBGM-UGWYOXCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6E)-6-{[1-(3-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex heterocyclic molecule. It features a unique combination of pyrrole, thiazole, and pyrimidine rings, making it an interesting subject for chemical and pharmaceutical research. The presence of a fluorophenyl group adds to its potential biological activity, making it a candidate for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group. The thiazole and pyrimidine rings are then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, temperature control, and purification methods would be crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms to form reduced compounds.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its unique structure makes it a candidate for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The presence of the fluorophenyl group may enhance its binding affinity and specificity, leading to more potent biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Thiazole Derivatives: These compounds also feature a thiazole ring and are used in various pharmaceutical applications.

    Pyrimidine Derivatives: These compounds are widely studied for their roles in DNA and RNA synthesis and as potential anticancer agents.

Uniqueness

What sets this compound apart is the combination of the pyrrole, thiazole, and pyrimidine rings in a single molecule, along with the fluorophenyl group. This unique structure may confer distinct biological properties and make it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C20H17FN4OS

Molecular Weight

380.4 g/mol

IUPAC Name

(6E)-6-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17FN4OS/c1-11-7-14(13(3)24(11)16-6-4-5-15(21)9-16)8-17-18(22)25-12(2)10-27-20(25)23-19(17)26/h4-10,22H,1-3H3/b17-8+,22-18?

InChI Key

OMIBXRVTWKCBGM-UGWYOXCXSA-N

SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=N)N4C(=CSC4=NC3=O)C

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=N)N4C(=CSC4=NC3=O)C

Origin of Product

United States

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